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Compound of Interest

\

Compound Name: Z-Phe-ala-NH2
CAS No.: 65118-54-9
Cat. No.: B3276955

Get Quote

7

The efficacy of Z-Phe-Ala-NH2 as a biological probe is dictated by its three distinct structural

domains, each designed to interrogate specific subsites of the target enzyme.

N-Terminal Cap (Z-Group / Cbz): The Carbobenzoxy group mimics the polypeptide chain
upstream of the cleavage site, providing hydrophobic bulk that interacts with the S3/S4
subsites of the protease, protecting the peptide from non-specific aminopeptidase
degradation.

P2 Residue (Phenylalanine): This is the critical specificity determinant. The aromatic benzyl
side chain is optimized to fit into the deep, hydrophobic S2 pocket of Cathepsin L.[1]

P1 Residue (Alanine) & C-Terminal Amide: The alanine residue positions the scissile bond.
The terminal amide (-NH2) renders the molecule a substrate for amidase activity or a
competitive ligand, distinct from fluorogenic leaving groups (like AMC) or electrophilic
warheads (like -CHO).

Primary Biological Targets
A. Cathepsin L (Major Target)
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Cathepsin L is a lysosomal cysteine protease upregulated in metastatic cancers and involved in
antigen processing.[1]

« Interaction Mechanism: Cathepsin L exhibits a strict preference for hydrophobic residues at
the P2 position. The Phenylalanine in Z-Phe-Ala-NH2 anchors the molecule within the
enzyme's S2 subsite via hydrophobic interactions (1t-stacking).

e Functional Role: Z-Phe-Ala-NH2 acts as a substrate.[2][3] The enzyme attacks the carbonyl
carbon of the alanine residue. However, because the leaving group is a simple ammonia (or
the peptide bond is cleaved depending on the specific enzymatic mode), it is often used to
study the kinetics of hydrolysis relative to natural protein substrates.

 Differentiation: It distinguishes Cathepsin L from Cathepsin B. Cathepsin B prefers basic
residues (Arginine) at P2 (e.g., Z-Arg-Arg-AMC), whereas Cathepsin L strongly prefers
Phenylalanine (Z-Phe-Arg or Z-Phe-Ala).

B. Calpain (Secondary Target)

Calpains are calcium-dependent, non-lysosomal cysteine proteases involved in cytoskeletal
remodeling and neurodegeneration.[1]

« Interaction Mechanism: Calpains share the papain-like fold and S2 subsite preference for
hydrophobic residues (Leu, Val, Phe).[1]

o Functional Role: Z-Phe-Ala-NH2 serves as a competitive substrate/inhibitor. While calpains
cleave it, the rate is often slower than natural targets, allowing Z-Phe-Ala-NH2 to act as a
competitive inhibitor in high concentrations, temporarily occupying the active site and
preventing the degradation of native substrates like spectrin or tubulin.

Mechanistic Profiling: Substrate vs. Inhibitor[1]

It is critical to distinguish Z-Phe-Ala-NH2 from its structural analogs. The C-terminal
modification dictates the biological outcome.
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Compound C-Terminus Mechanism Biological Effect
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Visualization of Sighaling & Interaction

The following diagram illustrates the kinetic competition between Z-Phe-Ala-NH2 and a natural
protein substrate for the Cathepsin L active site.
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Caption: Competitive interaction model showing Z-Phe-Ala-NH2 occupying the Cathepsin L
active site, reducing the hydrolysis rate of natural substrates.

Experimental Validation Protocols

To validate Z-Phe-Ala-NH2 as a target for a specific protease, the following HPLC-based
enzymatic assay is recommended. Unlike fluorogenic substrates, the amide release is not
directly fluorescent, requiring chromatographic separation.[1]

Protocol: HPLC-Based Hydrolysis Assay

Objective: Quantify the cleavage of Z-Phe-Ala-NH2 by Cathepsin L to determine

and

Reagents:

Buffer: 50 mM Sodium Acetate, pH 5.5, 2 mM DTT, 1 mM EDTA (Activates Cysteine
Protease).[1]

Enzyme: Recombinant Human Cathepsin L (10 nM final).

Substrate: Z-Phe-Ala-NH2 (Stock 10 mM in DMSO).

Stop Solution: 10% Trichloroacetic acid (TCA) or Acetonitrile.[1]
Workflow:

e Pre-incubation: Incubate Cathepsin L in Buffer for 10 minutes at 37°C to reduce the active
site cysteine.

e Initiation: Add Z-Phe-Ala-NH2 at varying concentrations (10 uM — 500 puM).
e Reaction: Incubate at 37°C for defined time points (e.g., 0, 15, 30, 60 min).

e Termination: Quench reaction with equal volume of Stop Solution.
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e Analysis: Centrifuge (10,000 x g, 5 min) to remove precipitated protein. Inject supernatant
onto C18 Reverse-Phase HPLC column.

» Detection: Monitor Absorbance at 254 nm (detects Z-group).

o Substrate Peak: Z-Phe-Ala-NH2 (Late eluting).

o Product Peak: Z-Phe-Ala-OH or Z-Phe-OH (Earlier eluting, depending on cleavage site).
o Calculation: Plot initial velocity (

) vs. [S] to derive Michaelis-Menten constants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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